Ethyl 4-chloro-6-(hydroxymethyl)nicotinate
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Overview
Description
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol It is a derivative of nicotinic acid and features a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-(hydroxymethyl)nicotinate typically involves the esterification of 4-chloro-6-(hydroxymethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-chloro-6-carboxynicotinic acid.
Reduction: Ethyl 6-(hydroxymethyl)nicotinate.
Substitution: Ethyl 4-substituted-6-(hydroxymethyl)nicotinates, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate has several applications in scientific research:
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities, including their role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. For example, the hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the chloro group can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester of nicotinic acid with similar applications in pharmaceuticals and cosmetics.
Chromium nicotinate: A compound used to treat chromium deficiencies and associated symptoms.
Uniqueness
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate is unique due to the presence of both chloro and hydroxymethyl groups on the nicotinic acid scaffold. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)7-4-11-6(5-12)3-8(7)10/h3-4,12H,2,5H2,1H3 |
InChI Key |
QWGPZAXIHQKBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1)CO)Cl |
Origin of Product |
United States |
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